molecular formula C8H9ClN2O B1530766 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine CAS No. 1547048-63-4

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Cat. No.: B1530766
CAS No.: 1547048-63-4
M. Wt: 184.62 g/mol
InChI Key: VWFGVPAIGANNAG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a heterocyclic compound that features a pyrano[4,3-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chlorine and methyl groups on the pyrano[4,3-d]pyrimidine ring system can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-chloro-6-methylpyrimidine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to promote cyclization and formation of the pyrano ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve the desired oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and functionalization of the compound.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological targets. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in coatings, polymers, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
  • 4-Chloro-5,6-dihydro-7H-pyrano[4,3-d]pyrimidine
  • 2-Methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Uniqueness

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFGVPAIGANNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(COCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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